molecular formula C18H16N2O3 B11156728 N-(1H-indol-2-ylcarbonyl)-L-phenylalanine

N-(1H-indol-2-ylcarbonyl)-L-phenylalanine

Cat. No.: B11156728
M. Wt: 308.3 g/mol
InChI Key: MDGSLYWHCJHBAA-INIZCTEOSA-N
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Description

2-[(1H-Indol-2-yl)formamido]-3-phenylpropanoic acid is a compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The indole ring system is known for its biological activity and is present in various alkaloids and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of indole derivatives with formamide under acidic conditions . Another approach includes the use of formaldehyde and ammonium salts to introduce the formamido group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(1H-Indol-2-yl)formamido]-3-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized indole derivatives, reduced indole compounds, and substituted indole derivatives .

Scientific Research Applications

2-[(1H-Indol-2-yl)formamido]-3-phenylpropanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in various biological processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in treating diseases such as cancer and microbial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(1H-Indol-2-yl)formamido]-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound can influence cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1H-Indol-2-yl)formamido]-3-phenylpropanoic acid is unique due to its specific structure, which combines the indole moiety with a formamido and phenylpropanoic acid group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

(2S)-2-(1H-indole-2-carbonylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C18H16N2O3/c21-17(15-11-13-8-4-5-9-14(13)19-15)20-16(18(22)23)10-12-6-2-1-3-7-12/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/t16-/m0/s1

InChI Key

MDGSLYWHCJHBAA-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC3=CC=CC=C3N2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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